2,4-Difluoro-2'-pyrrolidinomethyl benzophenone
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Description
Synthesis Analysis
The synthesis of benzophenone derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone" describes the synthesis of a diamine monomer that is used to react with aromatic dianhydrides to prepare polyimides containing pyridine and ketone units . Although this does not directly describe the synthesis of 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone, it provides a method for synthesizing related compounds that contain benzophenone as part of their structure.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is characterized by the presence of ketone and, in some cases, pyridine units. The paper on polyimides derived from benzophenone derivatives highlights the influence of these units on the properties of the resultant polymers . The presence of ketone groups typically contributes to the rigidity and thermal stability of the molecules.
Chemical Reactions Analysis
Benzophenone derivatives are known to participate in various chemical reactions. For example, the paper "2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons" discusses the use of a pyridine derivative to intermolecularly dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones . This suggests that similar methods could potentially be applied to synthesize 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The polyimides derived from benzophenone discussed in the first paper exhibit high glass transition temperatures, thermal stability, and good mechanical properties . These properties are indicative of the potential of benzophenone derivatives to be used in high-performance materials. The photoreaction of benzophenone with other compounds, as described in the third paper, also highlights the reactivity of benzophenone derivatives under different pH conditions, which can lead to various substitution and reduction reactions .
Scientific Research Applications
1. Photochemical Reactions and Photocatalysis
- Benzophenone derivatives, including 2,4-difluoro benzophenones, are studied for their role in [2 + 2] photochemical additions and the Paternò-Büchi reaction. These reactions are temperature-dependent and involve the formation of triplet 1,4-diradicals, with implications for organic synthesis and photochemical applications (Hei et al., 2005).
- In material science, benzophenone derivatives are used to synthesize specific compounds like 2-acylthiophenes, demonstrating their utility in organic synthesis and potential for creating new materials (Keumi et al., 1988).
2. Environmental Science
- Research on benzophenone derivatives, including the photocatalytic degradation of these compounds in aquatic environments, is vital for understanding their environmental impact and for developing methods to mitigate their presence in water bodies. This includes studies on the use of catalysts like cobalt ferrite for the degradation of benzophenone-3, a compound structurally related to 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone (Pan et al., 2017).
3. Analytical Chemistry
- Benzophenone derivatives are also relevant in analytical methods, such as in the development of extraction techniques using materials like metal-organic frameworks (MOFs) for the analysis of benzophenones in various samples. This highlights their role in improving analytical methodologies and environmental monitoring (Li et al., 2015).
properties
IUPAC Name |
(2,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJLKQSQWINJMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643672 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-2'-pyrrolidinomethyl benzophenone | |
CAS RN |
898775-03-6 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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